methanone oxime CAS No. 338749-16-9](/img/structure/B2720785.png)
[2-(1,3-Benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone oxime” is a chemical compound . It is also known by its CAS number 338749-16-9 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxol group attached to a cyclopropyl group, which is further attached to a methoxyphenyl group via a methanone linkage . The oxime functional group is attached to the methanone carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research has shown that cyclopropenone oximes, which share some structural similarities with the compound you're interested in, can be prepared from corresponding cyclopropenones and react with isocyanates to afford products like 4,6-diazaspiro[2.3]hexenones (Yoshida et al., 1988). These findings highlight the reactivity of such structures towards forming more complex and potentially biologically active molecules.
Potential for Generating New Classes of Compounds
The synthesis of novel cyclic compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrates the potential for chemical transformations leading to new classes of compounds with potential applications in drug development and materials science (Sañudo et al., 2006).
Photochemical Studies
Studies on photo-reorganization of chromenones to angular pentacyclic compounds indicate the potential for using such compounds in the development of new photoreactive materials or in synthetic pathways that leverage light-induced reactions (Dalal et al., 2017).
Biological Applications
Although direct studies on the biological activities of "2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone oxime" are not available, related research on compounds such as benzophenone derivatives indicates the importance of such molecules in studying endocrine-disrupting activities and metabolism by liver microsomes, which could have implications for understanding the metabolic fate and potential toxicological profiles of similar compounds (Watanabe et al., 2015).
These studies illustrate the diverse applications of chemical compounds in synthetic chemistry, materials science, and potentially in pharmacology and toxicology. The ability to synthesize and modify compounds structurally related to "2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone oxime" could pave the way for new research directions and applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-13-5-2-11(3-6-13)18(19-20)15-9-14(15)12-4-7-16-17(8-12)23-10-22-16/h2-8,14-15,20H,9-10H2,1H3/b19-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBOLMUTDDLPMN-HNENSFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)C2CC2C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/O)/C2CC2C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

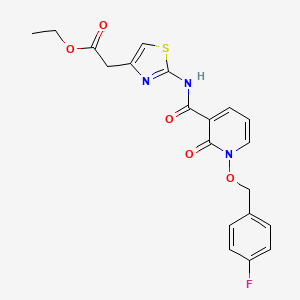
![N-[4-(Difluoromethoxy)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2720703.png)

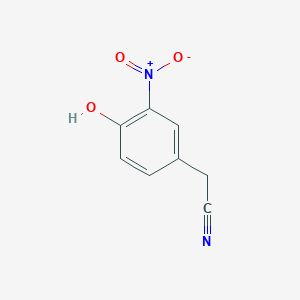
![N-(5-chloro-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2720713.png)
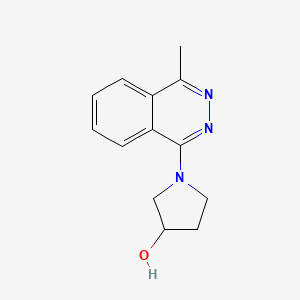

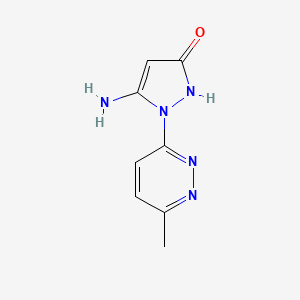
![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)

![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)
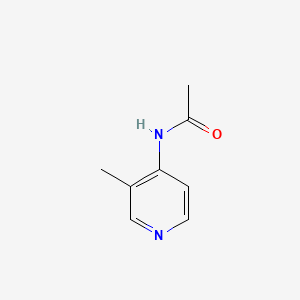
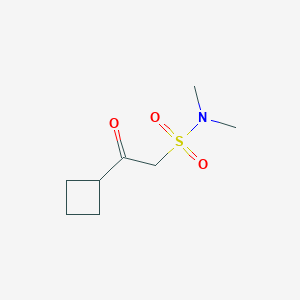
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)